molecular formula C12H15NO4 B14200493 4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione

4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione

Cat. No.: B14200493
M. Wt: 237.25 g/mol
InChI Key: IFBWJMGATCBYRK-UHFFFAOYSA-N
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Description

4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a cyclohexanone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a key intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing good yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using readily available starting materials. The process typically includes the use of inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines and cyclohexanone derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting different biochemical pathways. For example, it has been shown to reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression, making it useful for treating sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione is unique due to its specific combination of the piperidine and cyclohexanone moieties, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of complex molecules makes it particularly valuable in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2-oxocyclohexanecarbonyl)piperidine-2,6-dione

InChI

InChI=1S/C12H15NO4/c14-9-4-2-1-3-8(9)12(17)7-5-10(15)13-11(16)6-7/h7-8H,1-6H2,(H,13,15,16)

InChI Key

IFBWJMGATCBYRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2CC(=O)NC(=O)C2

Origin of Product

United States

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